tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate

Lipophilicity Medicinal Chemistry ADME

Introducing metabolically robust -CF₂H groups into drug candidates often requires laborious multi-step synthesis. This pre-protected 3-(difluoromethyl)pyridin-2-amine building block enables late-stage deprotection and direct coupling, accelerating SAR exploration. • Boc-protected amine allows controlled deprotection after fragment elaboration. • -CF₂H at the 3-position provides metabolic stability against CYP450 oxidation compared to -CH₃ analogs. • Computed LogP of 2.4 balances permeability and solubility for lead optimization. • Purity ≥98% ensures reliable incorporation into kinase inhibitor and fragment-based screening libraries.

Molecular Formula C11H14F2N2O2
Molecular Weight 244.24 g/mol
CAS No. 1816284-42-0
Cat. No. B12074385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate
CAS1816284-42-0
Molecular FormulaC11H14F2N2O2
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC=N1)C(F)F
InChIInChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-7(8(12)13)5-4-6-14-9/h4-6,8H,1-3H3,(H,14,15,16)
InChIKeyPPPFZHFTFCSTIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate


tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate (CAS 1816284-42-0) is a heterocyclic carbamate building block comprising a pyridine core with a difluoromethyl (-CF₂H) substituent at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position [1]. With a molecular weight of 244.24 g/mol and a computed XLogP3 of 2.4, it serves as a stable, protected form of 3-(difluoromethyl)pyridin-2-amine, a key intermediate for the late-stage introduction of the metabolically robust difluoromethyl moiety into drug candidates [1][2]. The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs exploring fluorinated heterocycles .

1
Protected 2-aminopyridine for late-stage deprotection and coupling
2
3-Difluoromethyl as metabolically robust bioisostere of -OH, -SH, -NH₂
3
Fluorinated heterocyclic building block for SAR library synthesis

Why tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate Cannot Be Replaced


While tert-butyl N-(3-methylpyridin-2-yl)carbamate (CAS 138343-75-6) and other pyridyl carbamates share a superficially similar Boc-protected 2-aminopyridine scaffold, they fail to replicate the unique physicochemical profile conferred by the difluoromethyl group at the 3-position. The -CF₂H moiety acts as a lipophilic bioisostere of amino, hydroxyl, and thiol groups, introducing a weakly acidic proton (pKa ~15-20) capable of participating in hydrogen-bonding interactions with biological targets [1][2]. This fundamentally alters the electronic character of the pyridine ring and the compound's lipophilicity relative to the -CH₃ analog, making simple substitution chemically and pharmacologically invalid in structure-activity relationship (SAR) campaigns focused on optimizing target engagement, metabolic stability, and membrane permeability [1][2].

Target: 3-CF₂H
Substitute: 3-CH₃
Electronic effect
-CF₂H withdraws electrons, altering pyridine reactivity; -CH₃ is electron-donating; substitution may alter reaction pathways.
Hydrogen bonding
-CF₂H provides a weak H-bond donor; -CH₃ is purely hydrophobic; may shift target engagement profile.
Metabolic site
-CF₂H resists CYP450 oxidation; -CH₃ is a known metabolic soft spot; substitution may confound SAR interpretation.

tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate: Key Evidence vs. Analogs


Lipophilicity Comparison: -CF₂H vs. -CH₃

The target compound exhibits a lower computed partition coefficient (XLogP3 = 2.4) compared to its direct methyl analog tert-butyl N-(3-methylpyridin-2-yl)carbamate (LogP = 2.81), resulting in a calculated ΔLogP of -0.41 [1]. The presence of the electronegative fluorine atoms in the -CF₂H group reduces overall lipophilicity relative to the -CH₃ group, a counter-intuitive but well-documented phenomenon for fluorinated alkyl groups that can lead to improved aqueous solubility and a distinct tissue distribution profile [2].

Lipophilicity: -CF₂H vs -CH₃
Cross-study comparable
XLogP3 2.4 vs 2.81
ΔLogP = -0.41
Supports lipophilicity ranking for ADME profiling
Target LogP by XLogP3; comparator by ACD/Labs. Direct rank within same model valid.
Lipophilicity Medicinal Chemistry ADME

Hydrogen Bond Donor: -CF₂H vs. -CH₃

The difluoromethyl group provides an additional hydrogen bond donor (HBD) functionality through its acidic C-H proton, a feature completely absent in the 3-methyl analog [1]. The -CF₂H group is a well-established bioisostere for alcohols, thiols, and amines, capable of engaging in hydrogen bonding with target proteins (e.g., C-F···H-O and C-H···O interactions) [1]. PubChem assigns the target compound a total HBD count of 1 (primarily the carbamate N-H), but this count does not capture the weak HBD capacity of the -CF₂H proton, which is well-documented in the literature to contribute to binding affinity [1][2].

H-Bond Donor: -CF₂H
Class-level inference
Weak HBD via acidic C-H proton (pKa ~15-20), absent in -CH₃
May support additional directional interaction in target binding
Qualitative inference; direct binding data not available for this building block pair
Hydrogen Bonding Molecular Recognition Bioisostere

Metabolic Stability of 3-Difluoromethyl Group

The 3-position difluoromethyl group introduces two strong C-F bonds (bond dissociation energy ~485 kJ/mol vs. C-H ~439 kJ/mol) that are resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic soft spot for the 3-methyl group in pyridines [1][2]. While direct comparative intrinsic clearance (CLint) data for these two carbamate building blocks are not publicly available, the class-level inference is robust: the -CF₂H group is widely employed in medicinal chemistry to block metabolic oxidation at benzylic and heteroaryl positions, extending the half-life of derived drug candidates [1].

Metabolic Stability: 3-CF₂H
Class-level inference
C-F bonds resist CYP450 oxidation; -CH₃ prone to benzylic hydroxylation
Supports metabolic soft-spot assessment in lead optimization
No head-to-head CLint data; based on established medicinal chemistry principles
Metabolic Stability CYP450 Fluorine Chemistry

tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate Applications


Kinase Inhibitor Optimization: Metabolic Shielding

In kinase inhibitor programs where a 3-substituted pyridine-2-amine scaffold is elaborated, the Boc-protected 3-difluoromethyl building block enables late-stage deprotection and coupling. The -CF₂H group at the 3-position provides metabolic stability against CYP450 oxidation, a common liability of 3-methyl analogs. Based on the class-level inference of C-F bond stability, medicinal chemistry teams can prioritize this building block to reduce in vivo clearance of the final inhibitor [1].

Fragment-Based Discovery: H-Bond Donor Hotspots

The -CF₂H moiety serves as a hydrogen bond donor bioisostere for amines or alcohols, making this compound a valuable protected fragment for tethering to target proteins. The Boc group allows for controlled deprotection and subsequent functionalization after the fragment has been positioned. The additional H-bond capacity of -CF₂H, relative to -CH₃, can be leveraged to probe hydrogen-bonding hotspots identified by crystallography [2].

Fluorinated Analog Libraries for ADME Profiling

When constructing a series of fluorinated analogs for systematic ADME evaluation, tert-butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate provides a convenient, pre-protected entry point to the 3-(difluoromethyl)pyridin-2-amine scaffold. Its computed LogP of 2.4 indicates moderate lipophilicity, ideal for balancing cell permeability and aqueous solubility. The 0.41 log unit reduction relative to the methyl analog can be exploited to fine-tune the lipophilicity of the final compound series [3].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Metabolically robust 3-substitution
CYP450 metabolic stability profiling
Fragment-based lead discovery
Weak H-bond donor capability
Binding affinity via -CF₂H interaction
Fluorinated analog library synthesis
Moderate lipophilicity scaffold
Lipophilicity and ADME parameter screen
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